
3-(Aminomethyl)-5-methylhexan-1-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-5-methylhexan-1-olhydrochloride is a chemical compound known for its structural similarity to gamma-aminobutyric acid (GABA)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-methylhexan-1-olhydrochloride typically involves the reaction of 3-(Aminomethyl)-5-methylhexanoic acid with hydrochloric acid. The process can be optimized by using appropriate solvents and reagents to achieve a higher yield and purity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and cost-effectiveness. The use of recoverable reagents and environmentally friendly solvents is emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-methylhexan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-(Aminomethyl)-5-methylhexan-1-olhydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as an anticonvulsant and analgesic.
Industry: It is used in the production of various chemical products and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-methylhexan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with GABA receptors, leading to the modulation of neurotransmitter activity. This interaction results in the inhibition of neuronal excitability, which is crucial for its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pregabalin: A structural analog of 3-(Aminomethyl)-5-methylhexan-1-olhydrochloride, known for its anticonvulsant and analgesic properties.
Gabapentin: Another analog with similar therapeutic effects, used primarily for the treatment of neuropathic pain and epilepsy.
Uniqueness
This compound is unique due to its specific structural features and its ability to interact with GABA receptors. This interaction is more potent compared to other similar compounds, making it a valuable compound for scientific research and therapeutic applications .
Properties
Molecular Formula |
C8H20ClNO |
|---|---|
Molecular Weight |
181.70 g/mol |
IUPAC Name |
3-(aminomethyl)-5-methylhexan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H19NO.ClH/c1-7(2)5-8(6-9)3-4-10;/h7-8,10H,3-6,9H2,1-2H3;1H |
InChI Key |
UXVBQVQETIUDQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CCO)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



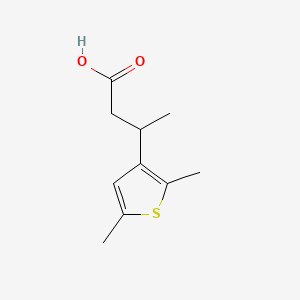
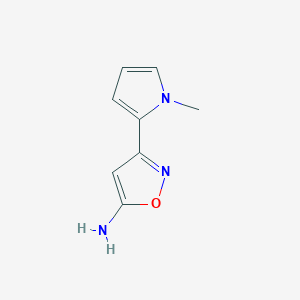
![2-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole](/img/structure/B13577456.png)
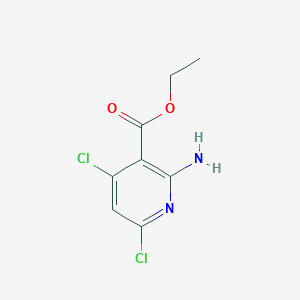
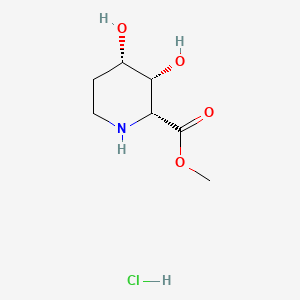
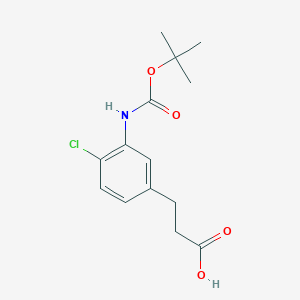
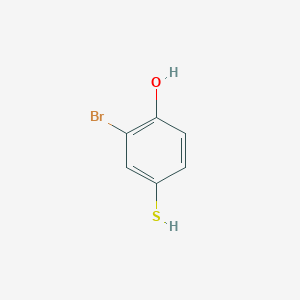

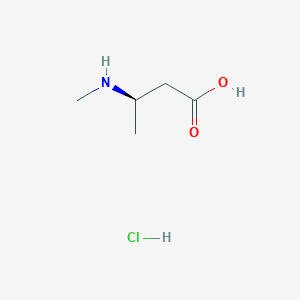
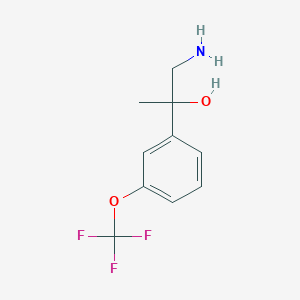

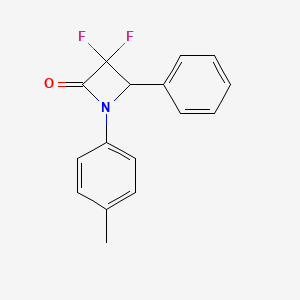
![2',4'-Dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13577521.png)
